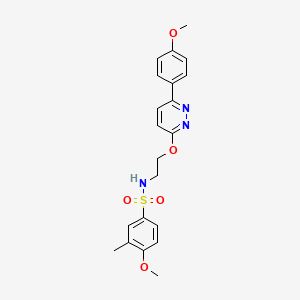

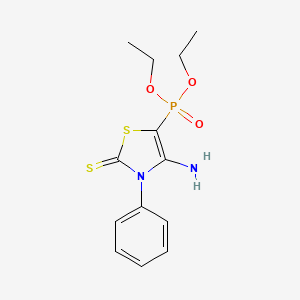

![molecular formula C24H42N4O8 B2700844 tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate CAS No. 1818847-81-2](/img/structure/B2700844.png)

tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate” is a chemical compound with the IUPAC name tert-butyl (3aS,6aR)-1-oxohexahydropyrrolo [3,4-c]pyrrole-2 (1H)-carboxylate . It is stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-12-5-8(7)9(13)14/h7-8,12H,4-6H2,1-3H3/t7-,8-/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.28 . It is a solid at room temperature and is stored under normal shipping temperatures .Applications De Recherche Scientifique

Synthesis Methodologies

One key area of scientific research application for tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate and related compounds involves the development of efficient and scalable synthesis methods. For example, an improved process for the synthesis of tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a closely related compound, was developed to be cost-effective and commercially viable, highlighting the importance of these compounds in pharmacological activities (Bahekar et al., 2017).

Catalysis and Chemical Reactions

Research on tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate also extends to its role in catalysis and novel chemical reactions. For instance, the study on the effects of hindrance in N-Pyridyl Imidazolylidenes coordinated to Iridium explored how modifications to similar compounds can impact structure and catalytic activity, providing insights into the design of new catalysts (Specht et al., 2013).

Pharmaceutical Intermediates

The compound and its derivatives are crucial in the synthesis of pharmaceutical intermediates. For example, research into enantioselective nitrile anion cyclization to substituted pyrrolidines has demonstrated a highly efficient method for synthesizing N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid, showcasing the compound's value in creating complex pharmaceuticals with high purity (Chung et al., 2005).

Advanced Material Synthesis

Additionally, the synthesis and study of compounds like tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate contribute to the development of advanced materials. For instance, the work on p-tert-Butylcalix[6]arene hexacarboxylic acid demonstrated conformational switching and coordination with metal ions, indicating potential applications in materials science and nanochemistry (Adhikari et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl (3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6)/t2*8-,9-;/m00./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWQHBFBQPFJEO-LVAJUWGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CNCC2C1.CC(C)(C)OC(=O)N1CC2CNCC2C1.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2CNC[C@H]2C1.CC(C)(C)OC(=O)N1C[C@@H]2CNC[C@H]2C1.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

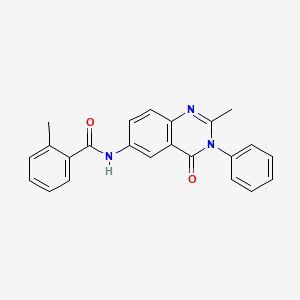

![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(morpholino)methanone](/img/structure/B2700763.png)

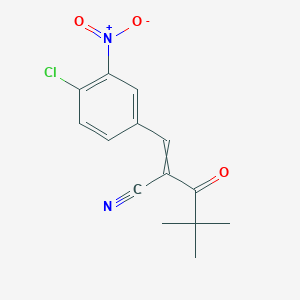

![N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2700766.png)

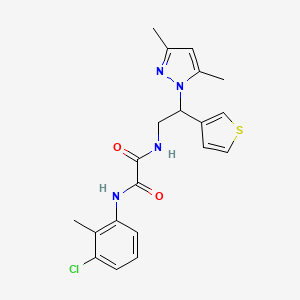

![N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2700771.png)

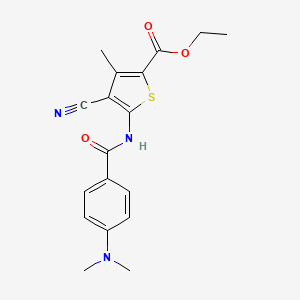

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone oxalate](/img/structure/B2700775.png)

![N-cyclohexyl-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2700777.png)

![1-Cycloheptyl-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea](/img/structure/B2700778.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-methyl-5-(methylsulfanyl)benzamide](/img/structure/B2700779.png)

![N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2700780.png)